molecular formula C10H15NO B12068315 N,N-Diallylmethacrylamide CAS No. 13169-99-8

N,N-Diallylmethacrylamide

Cat. No.: B12068315
CAS No.: 13169-99-8
M. Wt: 165.23 g/mol
InChI Key: HGJDNBZIDQOMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallylmethacrylamide is an organic compound with the molecular formula C10H15NO It is a derivative of methacrylamide, where the nitrogen atom is substituted with two allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diallylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with diallylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallylmethacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.

    Oxidation and Reduction: The allyl groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Polymerization: Polymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and diallylamine.

    Oxidation: Oxidized derivatives of the allyl groups.

Scientific Research Applications

N,N-Diallylmethacrylamide has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Materials Science: Incorporated into hydrogels and other advanced materials.

    Biomedicine: Potential use in drug delivery systems and tissue engineering.

    Environmental Science: Used in the development of materials for water purification and heavy metal ion removal.

Mechanism of Action

The mechanism of action of N,N-Diallylmethacrylamide in polymerization involves the formation of free radicals, which initiate the polymerization process. The allyl groups provide sites for cross-linking, leading to the formation of three-dimensional polymer networks. In hydrolysis reactions, the amide bond is cleaved, resulting in the formation of methacrylic acid and diallylamine.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacrylamide: Similar structure but with methyl groups instead of allyl groups.

    N,N-Diallylacrylamide: Similar but with an acrylamide backbone.

    N,N-Diallyl-N-methylacrylamide: Contains an additional methyl group on the nitrogen atom.

Uniqueness

N,N-Diallylmethacrylamide is unique due to the presence of allyl groups, which provide additional reactivity and the potential for cross-linking in polymerization reactions. This makes it particularly useful in the synthesis of advanced materials with specific mechanical and chemical properties.

Properties

CAS No.

13169-99-8

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-N,N-bis(prop-2-enyl)prop-2-enamide

InChI

InChI=1S/C10H15NO/c1-5-7-11(8-6-2)10(12)9(3)4/h5-6H,1-3,7-8H2,4H3

InChI Key

HGJDNBZIDQOMEU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(CC=C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.